molecular formula C15H18N2O5S B2436559 4-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoic acid CAS No. 741729-16-8

4-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoic acid

Cat. No.: B2436559
CAS No.: 741729-16-8
M. Wt: 338.38
InChI Key: OPQUWQJTQSFPKS-UHFFFAOYSA-N
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Description

4-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoic acid is a complex organic compound that features a piperazine ring substituted with a sulfonyl group and a butenoic acid moiety

Properties

IUPAC Name

(E)-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5S/c1-12-2-4-13(5-3-12)23(21,22)17-10-8-16(9-11-17)14(18)6-7-15(19)20/h2-7H,8-11H2,1H3,(H,19,20)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQUWQJTQSFPKS-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoic acid typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the piperazine with 4-methylbenzenesulfonyl chloride under basic conditions.

    Formation of the Butenoic Acid Moiety: The final step involves the reaction of the sulfonylpiperazine with maleic anhydride to form the butenoic acid moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution

The piperazine nitrogen in the compound can act as a nucleophile, reacting with electrophilic species (e.g., alkylating agents) to form derivatives. This reactivity is critical for modifying the compound’s pharmacokinetic properties.

Hydrolysis

The oxobut-2-enoic acid moiety may undergo hydrolysis under acidic or basic conditions, leading to structural rearrangements or decomposition. For example, ester hydrolysis could produce carboxylic acid derivatives.

Oxidation

Functional groups like the sulfonamide or unsaturated acid may oxidize under harsh conditions (e.g., strong oxidizing agents like MnO₂), potentially altering the compound’s stability or bioactivity .

Analytical Techniques and Characterization

The compound is characterized using:

Technique Purpose Example Application
NMR Spectroscopy Structural elucidationConfirming coupling positions and stereochemistry
Mass Spectrometry Molecular weight confirmationVerifying the molecular formula (C₁₇H₂₀N₂O₅S)
HPLC Purity assessmentMonitoring reaction progress and isolating final product

Medicinal Chemistry

The compound’s piperazine-sulfonamide core and oxobutenoic acid moiety suggest potential as a therapeutic agent, particularly in:

  • Anti-cancer therapy : Targeting enzymes or receptors involved in cancer progression.

  • Anti-inflammatory applications : Leveraging the sulfonamide group’s known bioactivity.

Reaction Optimization

Future research could focus on:

  • Macrocyclization : Exploring methods to form ring structures for enhanced bioavailability .

  • Derivative synthesis : Modifying the sulfonyl or acid groups to improve selectivity or stability .

Scientific Research Applications

Anticancer Activity

Research has highlighted the compound's potential as an anticancer agent. In a study evaluating various sulfonamide derivatives, it was found that compounds with similar structures exhibited cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve apoptosis induction and inhibition of cell proliferation .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. A series of derivatives were synthesized and tested against bacterial strains, demonstrating significant antibacterial activity. This suggests potential applications in treating infections caused by resistant bacterial strains .

Central Nervous System Effects

Given its piperazine moiety, this compound may have effects on the central nervous system (CNS). Compounds containing piperazine are often evaluated for their anxiolytic and antidepressant properties. Preliminary studies suggest that derivatives of this compound could modulate neurotransmitter systems, potentially offering new avenues for treating mood disorders .

Case Study 1: Antitumor Evaluation

In a study published in the Tropical Journal of Pharmaceutical Research, researchers synthesized several derivatives based on the piperazine structure and evaluated their anticancer activities. The results indicated that certain modifications to the sulfonamide group enhanced cytotoxicity against human cancer cell lines, highlighting the importance of structural optimization in drug design .

Case Study 2: Antimicrobial Screening

A comprehensive screening of sulfonamide derivatives, including those based on 4-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoic acid, was conducted to assess their antimicrobial efficacy. The study found that specific structural features significantly influenced antibacterial activity, paving the way for developing new antibiotics .

Synthesis and Mechanism of Action

The synthesis of 4-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoic acid typically involves multi-step organic reactions that incorporate key functional groups conducive to biological activity. The proposed mechanisms by which this compound exerts its effects include:

  • Enzyme Inhibition : Targeting specific enzymes involved in tumor growth or bacterial metabolism.
  • Receptor Modulation : Interacting with neurotransmitter receptors in the CNS.

Mechanism of Action

The mechanism of action of 4-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The butenoic acid moiety can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoic acid is unique due to the combination of a sulfonylpiperazine and a butenoic acid moiety. This dual functionality allows for a wide range of chemical reactions and applications, setting it apart from other similar compounds.

Biological Activity

4-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoic acid, also known by its CAS number 741729-16-8, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, synthesis, and biological effects based on diverse research findings.

  • Molecular Formula : C15H18N2O5S
  • Molecular Weight : 338.4 g/mol
  • Purity : Typically ≥ 95% in commercial preparations .

Synthesis

The synthesis of this compound involves the reaction of piperazine derivatives with sulfonyl chlorides followed by the formation of the enone structure. The specific synthetic route can vary, but it generally includes steps to ensure the correct functionalization of the piperazine ring and the introduction of the 4-oxobut-2-enoic acid moiety.

Pharmacological Profile

The compound exhibits a range of biological activities, particularly in neuropharmacology and cardiology. Research has indicated that derivatives of piperazine, including this compound, often interact with serotonin receptors, which play a crucial role in mood regulation and cardiovascular function.

  • Serotonin Receptor Interaction :
    • Compounds with similar structures have shown affinity for 5-HT receptors, particularly 5-HT(1A) and 5-HT(2A), suggesting potential uses in treating anxiety and depression .
    • The EC50 values for related compounds indicate significant agonistic activity at these receptors, which may be relevant for therapeutic applications .
  • Cardiovascular Effects :
    • Studies on piperazine derivatives have reported direct inotropic effects on cardiac tissues. For instance, compounds similar to this one demonstrated enhanced contractility in isolated heart preparations .
    • The vasodilatory effects observed in animal models suggest potential applications in managing hypertension or heart failure .
  • Cytotoxicity and Antitumor Activity :
    • Preliminary studies indicate that certain analogs may exhibit cytotoxic effects against cancer cell lines, although specific data on this compound is limited. Further research is required to elucidate its mechanism and efficacy in oncology .

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activity of piperazine derivatives:

StudyFindings
J Med Chem (1992)Demonstrated inotropic effects in rat hearts; compounds showed varying potencies .
PubMed (2006)Identified potential agonistic properties at serotonin receptors; implications for psychiatric disorders .
AABlocksReported on the synthesis and characterization of related compounds with notable biological activities .

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